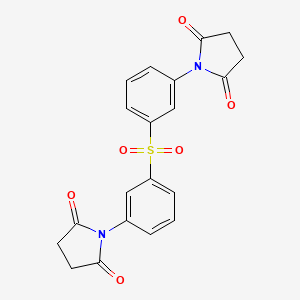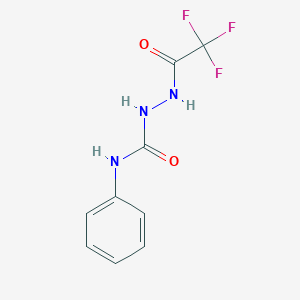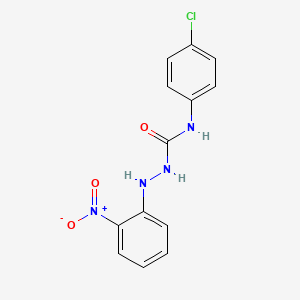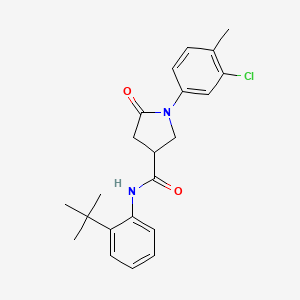![molecular formula C25H33N5O B15149596 N-{4-tert-butyl-1-[1-(2-methylphenyl)-1H-tetrazol-5-yl]cyclohexyl}-4-methoxyaniline](/img/structure/B15149596.png)
N-{4-tert-butyl-1-[1-(2-methylphenyl)-1H-tetrazol-5-yl]cyclohexyl}-4-methoxyaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{4-tert-butyl-1-[1-(2-methylphenyl)-1H-tetrazol-5-yl]cyclohexyl}-4-methoxyaniline is a complex organic compound characterized by its unique structural features. This compound contains a tetrazole ring, a cyclohexyl group, and a methoxyaniline moiety, making it an interesting subject for various chemical studies and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-tert-butyl-1-[1-(2-methylphenyl)-1H-tetrazol-5-yl]cyclohexyl}-4-methoxyaniline typically involves multi-step organic reactions. One common method includes the formation of the tetrazole ring through a cyclization reaction, followed by the introduction of the cyclohexyl group and the methoxyaniline moiety. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing the yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high throughput, which are essential for commercial applications.
Análisis De Reacciones Químicas
Types of Reactions
N-{4-tert-butyl-1-[1-(2-methylphenyl)-1H-tetrazol-5-yl]cyclohexyl}-4-methoxyaniline can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Aplicaciones Científicas De Investigación
N-{4-tert-butyl-1-[1-(2-methylphenyl)-1H-tetrazol-5-yl]cyclohexyl}-4-methoxyaniline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can serve as a probe for studying biological processes.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-{4-tert-butyl-1-[1-(2-methylphenyl)-1H-tetrazol-5-yl]cyclohexyl}-4-methoxyaniline involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies on its binding affinity and specificity are essential for understanding its full potential.
Comparación Con Compuestos Similares
Similar Compounds
- N-{4-tert-butyl-1-[1-(2-methylphenyl)-1H-tetrazol-5-yl]cyclohexyl}-N-(2,4-dichlorobenzylidene)amine
- 4-tert-butyl-1-[1-(2-methylphenyl)-1H-tetrazol-5-yl]cyclohexylamine
Uniqueness
Compared to similar compounds, N-{4-tert-butyl-1-[1-(2-methylphenyl)-1H-tetrazol-5-yl]cyclohexyl}-4-methoxyaniline stands out due to its unique combination of functional groups, which confer distinct chemical properties and potential applications. Its structural complexity allows for diverse reactivity and functionality, making it a valuable compound in various fields of research and industry.
Propiedades
Fórmula molecular |
C25H33N5O |
|---|---|
Peso molecular |
419.6 g/mol |
Nombre IUPAC |
N-[4-tert-butyl-1-[1-(2-methylphenyl)tetrazol-5-yl]cyclohexyl]-4-methoxyaniline |
InChI |
InChI=1S/C25H33N5O/c1-18-8-6-7-9-22(18)30-23(27-28-29-30)25(16-14-19(15-17-25)24(2,3)4)26-20-10-12-21(31-5)13-11-20/h6-13,19,26H,14-17H2,1-5H3 |
Clave InChI |
CLGJILBSNGNBNC-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1N2C(=NN=N2)C3(CCC(CC3)C(C)(C)C)NC4=CC=C(C=C4)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[4-(dipropylamino)phenyl]-5,6-dimethyl-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B15149515.png)

![sodium [(2R,3S,4S,5R)-3,4,5,6-tetrahydroxyoxan-2-yl]methyl hydrogen phosphate](/img/structure/B15149518.png)
![4-ethoxy-N-[(2-methylphenyl)carbamothioyl]benzamide](/img/structure/B15149519.png)

![ethyl 2-[3-(propan-2-yl)-1H-pyrazol-1-yl]butanoate](/img/structure/B15149533.png)

![N~2~-{4,6-bis[(3,5-dimethylphenyl)amino]-1,3,5-triazin-2-yl}-N-(3-methoxyphenyl)glycinamide](/img/structure/B15149545.png)
![3-butoxy-N-{[2-(2,4-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}benzamide](/img/structure/B15149546.png)
![2-(3-Nitrophenyl)-2-oxoethyl 1-{[(4-methylphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B15149558.png)
![N-[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B15149559.png)

![[3-[[4-[[3-[(4-Fluorophenyl)methyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]phenoxy]methyl]phenyl]boronic acid](/img/structure/B15149572.png)
